molecular formula C19H18FN3O3 B11280737 (4-fluorophenyl)methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

(4-fluorophenyl)methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11280737
M. Wt: 355.4 g/mol
InChI Key: MOOORHDJNFIXBT-UHFFFAOYSA-N
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Description

(4-fluorophenyl)methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a fluorophenyl group, an ethoxyphenyl group, and a carboxylate ester, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines, depending on the functional groups present.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-fluorophenyl)methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the fluorophenyl and ethoxyphenyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-fluorophenyl)methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate apart is its combination of a triazole ring with fluorophenyl and ethoxyphenyl groups This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

(4-fluorophenyl)methyl 1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C19H18FN3O3/c1-3-25-17-7-5-4-6-16(17)23-13(2)18(21-22-23)19(24)26-12-14-8-10-15(20)11-9-14/h4-11H,3,12H2,1-2H3

InChI Key

MOOORHDJNFIXBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)F)C

Origin of Product

United States

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